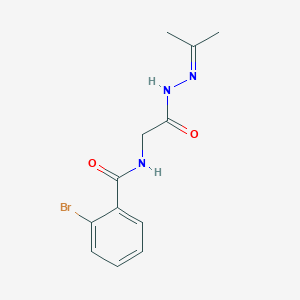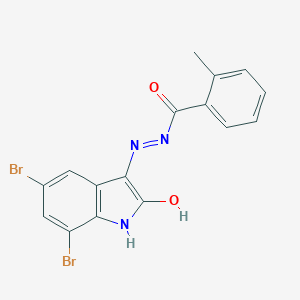
N-(1-Éthyl-2-hydroxy-5-méthoxyindol-3-yl)imino-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Applications De Recherche Scientifique
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
The synthesis of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide involves several steps. One common method includes the Fischer indole synthesis, which is a classical reaction for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the synthesis may involve the following steps:
Condensation: Phenylhydrazine reacts with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the indole ring.
Functionalization: The indole ring is further functionalized by introducing the ethyl, hydroxy, and methoxy groups.
Coupling: The functionalized indole is then coupled with 4-nitrobenzoyl chloride to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced catalytic systems and controlled reaction conditions .
Analyse Des Réactions Chimiques
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Mécanisme D'action
The mechanism of action of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, thereby affecting DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Another indole derivative with distinct chemical properties.
The uniqueness of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity .
Propriétés
IUPAC Name |
N-(1-ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10,24H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYKQBUTLBJAIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(3-aminobenzoyl)amino]benzoate](/img/structure/B352374.png)
![1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)




![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)


![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
![(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B352448.png)
